((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine
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Overview
Description
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: is a chiral compound with a tetrahydrofuran ring substituted with a nitrophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions where a phenyl group is nitrated to introduce the nitro group.
Attachment of the Amine Group: This can be done through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules.
Comparison with Similar Compounds
((2S,4R)-4-(4-Nitrophenyl)tetrahydrofuran-2-yl)methanamine: can be compared with other similar compounds such as:
(2S,4R)-4-(4-Methylphenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a methyl group instead of a nitro group.
(2S,4R)-4-(4-Chlorophenyl)tetrahydrofuran-2-yl)methanamine: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of This compound lies in the presence of the nitro group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
[(2S,4R)-4-(4-nitrophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14N2O3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7,12H2/t9-,11-/m0/s1 |
InChI Key |
OCWFFCZMDLWKKY-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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